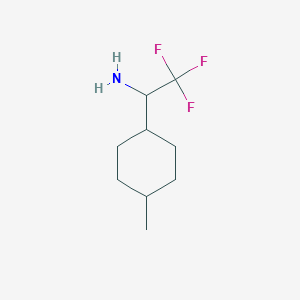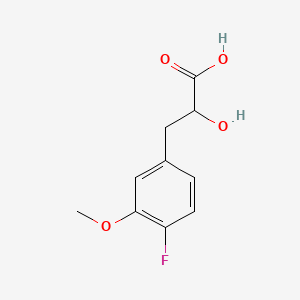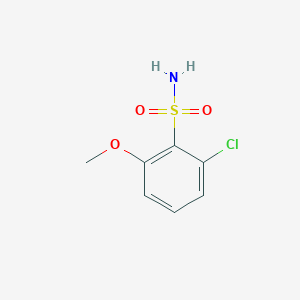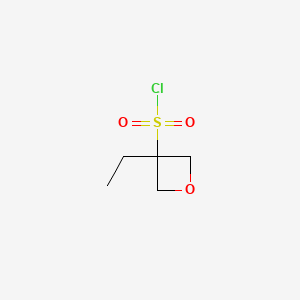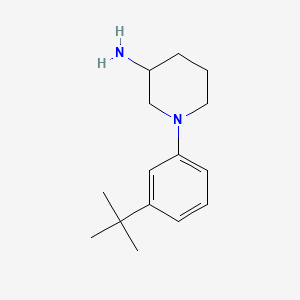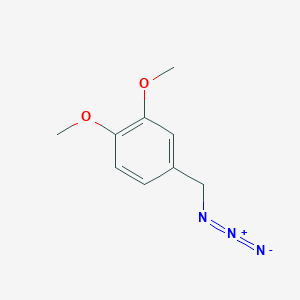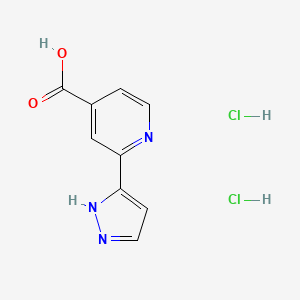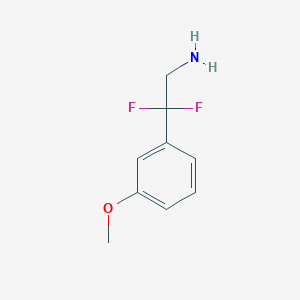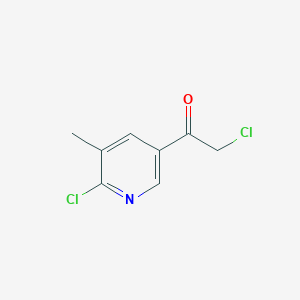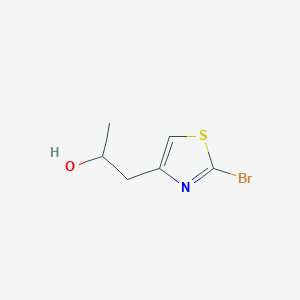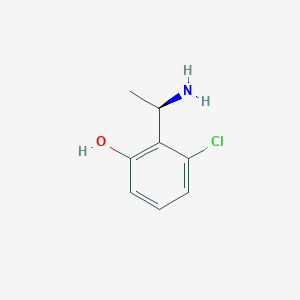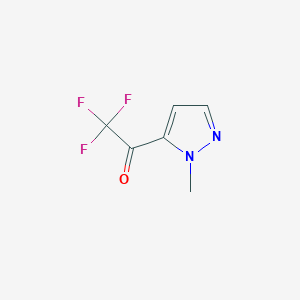
2,2,2-Trifluoro-1-(1-methyl-1h-pyrazol-5-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 1-methyl-1H-pyrazole-5-carboxylic acid as the starting material.
Activation: The carboxylic acid group is activated using reagents such as thionyl chloride (SOCl₂) to form the corresponding acid chloride.
Trifluoromethylation: The acid chloride is then reacted with trifluoromethyl anion (CF₃⁻) to introduce the trifluoromethyl group, resulting in the target compound.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and specific solvents can also improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to convert the trifluoromethyl group to other functional groups.
Substitution: Substitution reactions can occur at the pyrazole ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids and ketones.
Reduction Products: Derivatives with reduced trifluoromethyl groups, such as hydroxylated or aminated compounds.
Substitution Products: Substituted pyrazoles with different functional groups.
Scientific Research Applications
2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in biological studies to investigate the effects of fluorinated groups on biological systems.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the binding affinity and metabolic stability of the compound.
Comparison with Similar Compounds
1,1,1-Trifluoropropan-2-one: A structurally similar compound with a trifluoromethyl group but lacking the pyrazole ring.
5-Hydroxy-1-methyl-3-(trifluoromethyl)pyrazole: Another fluorinated pyrazole derivative with a hydroxyl group.
Uniqueness: 2,2,2-Trifluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one is unique due to its combination of the trifluoromethyl group and the pyrazole ring, which provides distinct chemical and biological properties compared to other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C6H5F3N2O |
|---|---|
Molecular Weight |
178.11 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(2-methylpyrazol-3-yl)ethanone |
InChI |
InChI=1S/C6H5F3N2O/c1-11-4(2-3-10-11)5(12)6(7,8)9/h2-3H,1H3 |
InChI Key |
ZFVQTHNABSLHKG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[1.1.1]pentane-1-sulfonylchloride](/img/structure/B15321643.png)
